molecular formula C12H17N B14531811 (2S,3R)-2-Ethyl-1,3-dimethyl-2,3-dihydro-1H-indole CAS No. 62379-20-8

(2S,3R)-2-Ethyl-1,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B14531811
CAS No.: 62379-20-8
M. Wt: 175.27 g/mol
InChI Key: RDDCYJPOAGMUAE-KOLCDFICSA-N
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Description

(2S,3R)-2-Ethyl-1,3-dimethyl-2,3-dihydro-1H-indole is a chiral compound with a unique structure that includes an indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Ethyl-1,3-dimethyl-2,3-dihydro-1H-indole typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of asymmetric hydrogenation of a suitable precursor, such as a substituted indole derivative, under controlled conditions to achieve the desired (2S,3R) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis techniques, utilizing advanced catalytic systems and optimized reaction conditions to maximize yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Ethyl-1,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different saturated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated indole derivatives.

Scientific Research Applications

(2S,3R)-2-Ethyl-1,3-dimethyl-2,3-dihydro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S,3R)-2-Ethyl-1,3-dimethyl-2,3-dihydro-1H-indole exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets in a unique way, influencing biochemical pathways and processes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3R)-2-Ethyl-1,3-dimethyl-2,3-dihydro-1H-indole apart is its indole ring system combined with its specific stereochemistry, making it a valuable compound for studying stereospecific interactions and for use in asymmetric synthesis.

Properties

CAS No.

62379-20-8

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(2S,3R)-2-ethyl-1,3-dimethyl-2,3-dihydroindole

InChI

InChI=1S/C12H17N/c1-4-11-9(2)10-7-5-6-8-12(10)13(11)3/h5-9,11H,4H2,1-3H3/t9-,11+/m1/s1

InChI Key

RDDCYJPOAGMUAE-KOLCDFICSA-N

Isomeric SMILES

CC[C@H]1[C@@H](C2=CC=CC=C2N1C)C

Canonical SMILES

CCC1C(C2=CC=CC=C2N1C)C

Origin of Product

United States

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